molecular formula C10H15ClN4O B6222551 3-(4-azidobutoxy)aniline hydrochloride CAS No. 2757999-89-4

3-(4-azidobutoxy)aniline hydrochloride

Cat. No.: B6222551
CAS No.: 2757999-89-4
M. Wt: 242.7
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Description

3-(4-azidobutoxy)aniline hydrochloride: is an organic compound that features an azido group attached to a butoxy chain, which is further connected to an aniline moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 3-(4-azidobutoxy)aniline hydrochloride typically involves a multi-step process:

    Starting Material: The synthesis begins with the preparation of 4-bromobutanol.

    Azidation: The bromobutanol is then reacted with sodium azide to form 4-azidobutanol.

    Etherification: The 4-azidobutanol is subsequently reacted with aniline in the presence of a base to form 3-(4-azidobutoxy)aniline.

    Hydrochloride Formation: Finally, the compound is converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial Production Methods:

Chemical Reactions Analysis

Types of Reactions:

    Substitution Reactions: The azido group in 3-(4-azidobutoxy)aniline hydrochloride can undergo substitution reactions, particularly nucleophilic substitution, to form various derivatives.

    Reduction Reactions: The azido group can be reduced to an amine group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Cycloaddition Reactions: The azido group can participate in [3+2] cycloaddition reactions, forming triazoles when reacted with alkynes.

Common Reagents and Conditions:

    Nucleophilic Substitution: Sodium azide, aniline, base (e.g., sodium hydroxide).

    Reduction: Hydrogen gas, palladium catalyst.

    Cycloaddition: Alkynes, copper(I) catalyst.

Major Products:

    Substitution: Various substituted aniline derivatives.

    Reduction: 3-(4-aminobutoxy)aniline.

    Cycloaddition: Triazole derivatives.

Scientific Research Applications

Chemistry:

Biology:

    Bioconjugation: The azido group can be used in bioorthogonal chemistry for labeling biomolecules in biological systems.

Medicine:

    Drug Development: The compound can serve as a precursor for the synthesis of pharmaceutical agents, particularly those involving triazole moieties.

Industry:

    Materials Science: The compound can be used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3-(4-azidobutoxy)aniline hydrochloride largely depends on the specific application. For instance, in cycloaddition reactions, the azido group acts as a reactive intermediate that forms stable triazole rings upon reaction with alkynes. In biological systems, the azido group can be used for bioorthogonal labeling, where it selectively reacts with specific functional groups without interfering with native biological processes .

Comparison with Similar Compounds

    4-azidobutanol: Shares the azido and butoxy functionalities but lacks the aniline moiety.

    3-(4-aminobutoxy)aniline: The reduced form of 3-(4-azidobutoxy)aniline hydrochloride.

    Aniline derivatives: Compounds with various substituents on the aniline ring.

Uniqueness: this compound is unique due to the presence of both an azido group and an aniline moiety, which allows it to participate in a wide range of chemical reactions and applications. The azido group provides reactivity for cycloaddition and substitution reactions, while the aniline moiety offers additional functionalization possibilities .

Properties

CAS No.

2757999-89-4

Molecular Formula

C10H15ClN4O

Molecular Weight

242.7

Purity

95

Origin of Product

United States

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